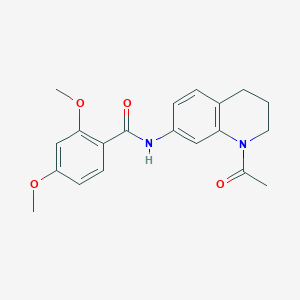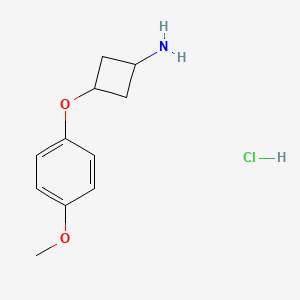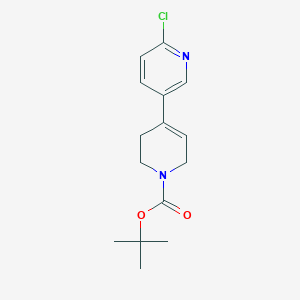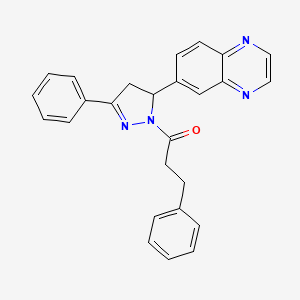![molecular formula C26H26ClN7O3S B2495147 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-87-3](/img/no-structure.png)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C26H26ClN7O3S and its molecular weight is 552.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Crystal Engineering
Studies on the hydrogen-bond association of certain piperazine diones, such as 1,4-piperazine-2,5-diones, have been conducted to understand their polymorphic crystalline forms and their potential in designing materials with specific physical properties. These materials exhibit different hydrogen-bonding networks, which can be useful in materials science for the development of new organic semiconductors, sensors, or drug delivery systems (Weatherhead-Kloster et al., 2005).
Pharmacological Evaluation
Compounds similar in structure have been evaluated for their receptor affinity and pharmacological properties, particularly focusing on the serotonin receptors and their potential psychotropic activity. For instance, the study of 8-aminoalkyl derivatives of purine-2,6-dione has revealed potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting possible applications in designing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
Derivatives of piperazine and purine diones have been synthesized and tested for anticonvulsant activity, providing a pathway for the development of new antiepileptic drugs. The structure-activity relationship studies in these compounds contribute to the understanding of how modifications in the molecular structure affect their pharmacological profile (Kamiński et al., 2011).
Luminescent Properties
Research on piperazine substituted naphthalimide compounds has explored their luminescent properties and potential photo-induced electron transfer mechanisms. Such studies are foundational for the development of new fluorescent markers and probes in biological research and imaging technologies (Gan et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzoxazole and a piperazine ring onto a purine scaffold. The benzoxazole ring is introduced through a nucleophilic substitution reaction, while the piperazine ring is introduced through a reductive amination reaction. The final compound is obtained through a series of purification steps.", "Starting Materials": [ "2-amino-6-chloropurine", "2,6-dioxo-3,4-dihydropyrimidine", "2-mercaptoethanol", "2-chloro-1,3-benzoxazole", "3-chlorophenylpiperazine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-6-chloropurine is reacted with 2,6-dioxo-3,4-dihydropyrimidine in the presence of sodium hydroxide to form 7,9-dimethyl-2,8-dioxo-3,4,7,8-tetrahydro-2H-purino[6,5-f][1,3]oxazine.", "Step 2: The intermediate from step 1 is reacted with 2-chloro-1,3-benzoxazole in the presence of sodium hydroxide to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione.", "Step 3: 3-chlorophenylpiperazine is reacted with 2-mercaptoethanol in the presence of hydrochloric acid to form 4-(3-chlorophenyl)piperazin-1-yl)ethanethiol.", "Step 4: The intermediate from step 2 is reacted with the intermediate from step 3 in the presence of sodium borohydride to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione.", "Step 5: The final compound is purified through a series of chromatography and recrystallization steps." ] } | |
| 850914-87-3 | |
Formule moléculaire |
C26H26ClN7O3S |
Poids moléculaire |
552.05 |
Nom IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |
Clé InChI |
MBKLKUIWTWMSBR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)
